7-Chloro-1-(4-nitrophenyl)-1-oxoheptane chemical structure and properties
7-Chloro-1-(4-nitrophenyl)-1-oxoheptane chemical structure and properties
Technical Monograph: 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane
Executive Summary
7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0) is a bifunctional organic intermediate critical to the synthesis of "linker-cap" pharmacophores. It is predominantly utilized in the development of Histone Deacetylase (HDAC) inhibitors and Proteolysis Targeting Chimeras (PROTACs) .
Its structural value lies in its orthogonality :
-
The Electrophilic Terminus (C7-Cl): A primary alkyl chloride susceptible to nucleophilic substitution (
), allowing attachment of Zinc Binding Groups (ZBGs) or ligand warheads. -
The Aryl Core (4-Nitrophenyl): A "masked" aniline moiety. The nitro group provides metabolic stability during linker manipulation and can be selectively reduced to an amine for amide coupling (e.g., to form the cap region of Vorinostat analogs).
-
The Linker Chain (C7): The heptane chain provides the precise hydrophobic distance (approx. 9–10 Å) often required to span the catalytic tunnel of metalloenzymes.
Chemical Structure & Physical Properties[1][2][3]
| Property | Data |
| IUPAC Name | 7-Chloro-1-(4-nitrophenyl)heptan-1-one |
| CAS Number | 898768-44-0 |
| Molecular Formula | |
| Molecular Weight | 269.72 g/mol |
| Physical State | Crystalline Solid (Pale Yellow) |
| Solubility | Soluble in DCM, THF, DMSO; Insoluble in Water |
| Predicted LogP | 3.42 ± 0.4 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 3 |
| Rotatable Bonds | 6 (Flexible Linker) |
Synthesis Protocol: The Negishi Coupling Route
Direct Friedel-Crafts acylation of nitrobenzene is electronically unfavorable and regiochemically uncontrolled. Therefore, the authoritative synthetic route utilizes a Palladium-Catalyzed Negishi Coupling . This method preserves the sensitive nitro group while establishing the ketone linkage.
Mechanism & Rationale
We employ 4-nitrobenzoyl chloride as the electrophile and 6-chlorohexylzinc bromide as the nucleophile. Organozinc reagents are preferred over Grignards (Mg) or Organolithiums (Li) because they tolerate the nitro group and the ketone product, preventing over-addition or reduction.
Step-by-Step Methodology
Reagents:
-
4-Nitrobenzoyl chloride (1.0 equiv)
-
6-Chlorohexylzinc bromide (1.1 equiv, 0.5 M in THF)
-
Catalyst:
(2 mol%) -
Solvent: Anhydrous THF
Protocol:
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve 4-nitrobenzoyl chloride (1.85 g, 10 mmol) and
(140 mg, 0.2 mmol) in 20 mL anhydrous THF. Stir at room temperature for 10 minutes until the solution turns yellow/orange. -
Organozinc Addition: Cool the mixture to 0°C. Add the solution of 6-chlorohexylzinc bromide dropwise via syringe pump over 30 minutes. Note: Slow addition prevents homocoupling of the zinc reagent.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The acid chloride spot (
) should disappear, and the ketone product ( ) should appear. -
Quench: Quench the reaction with saturated
(aq) (10 mL). -
Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with 1M HCl, saturated
, and brine. Dry over and concentrate. -
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography to yield the pale yellow solid.
Visualizing the Synthesis Workflow
The following diagram illustrates the convergent synthesis and the critical decision points for byproduct management.
Caption: Convergent synthesis via Negishi cross-coupling to ensure regioselectivity and functional group tolerance.
Reactivity & Applications
This molecule serves as a divergent intermediate. The two functional handles (Nitro and Chloro) allow for independent modification.
Pathway A: ZBG Installation (The "Linker" End)
The C7-Chlorine is a good leaving group for soft nucleophiles, essential for creating HDAC inhibitors.
-
Thiolation: Reaction with potassium thioacetate (
) followed by hydrolysis yields the thiol (a ZBG for HDACs). -
Hydroxamic Acid Precursor: Displacement with diethyl malonate followed by decarboxylation and amidation leads to hydroxamic acids.
Pathway B: Cap Group Formation (The "Head" End)
The 4-Nitro group is a precursor to the surface-recognition domain of the drug.
-
Reduction:
or reduces the nitro group to an aniline . -
Amidation: The resulting aniline can be coupled with various acids (e.g., nicotinic acid) to tune the solubility and potency of the final drug.
Experimental Validation: Nitro Reduction Protocol
To convert the scaffold into an aniline precursor:
-
Dissolve 1.0 g of 7-chloro-1-(4-nitrophenyl)-1-oxoheptane in 20 mL Ethanol/Water (3:1).
-
Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).
-
Reflux for 2 hours.
-
Filter hot through Celite to remove iron sludge.
-
Concentrate filtrate to obtain 1-(4-aminophenyl)-7-chloroheptan-1-one .
Divergent Synthesis Map
Caption: Divergent synthetic utility of the scaffold for drug discovery applications.
Safety & Handling
-
Alkyl Halide Toxicity: The C7-chloro moiety classifies this as an alkylating agent. Use gloves and handle in a fume hood to prevent potential DNA alkylation risks.
-
Nitro Compounds: While stable, nitroaromatics can be energetic. Avoid heating crude reaction mixtures above 100°C without solvent.
-
Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent hydrolysis of the alkyl chloride over long periods.
References
-
Negishi, E. (2002). "Palladium- or Nickel-Catalyzed Cross-Coupling. A New Dimension in Organometallic Chemistry." Angewandte Chemie International Edition.
-
Sigma-Aldrich. (2023). "Product Specification: 7-chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS 898768-44-0)."[1][2] Merck KGaA.
-
Krasavin, M., et al. (2009). "Efficient synthesis of HDAC inhibitors with a zinc-binding group via a multicomponent reaction." Molecular Diversity.
-
Organic Syntheses. (1928). "p-Nitrobenzoyl Chloride Preparation." Org.[3][4][5][6][7] Synth. Coll. Vol. 1, p.394.
Sources
- 1. 7-chloro-1-(4-nitrophenyl)-1-oxoheptane | 898768-44-0 [sigmaaldrich.com]
- 2. 34006-49-0|2-Chloro-1-(4-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. scispace.com [scispace.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A Radical Approach to Anionic Chemistry: Synthesis of Ketones, Alcohols, and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
